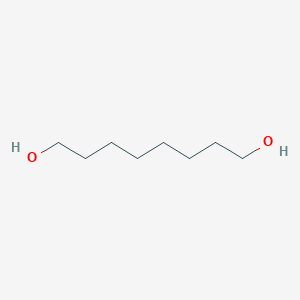

![molecular formula C22H24F3N B150364 (alphaR)-5,6-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine CAS No. 802918-36-1](/img/structure/B150364.png)

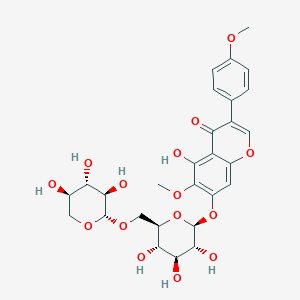

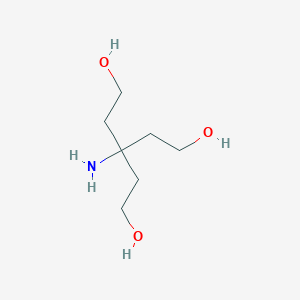

(alphaR)-5,6-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound appears to be a derivative of naphthalenemethanamine, which is a structural framework often used in the development of pharmaceutical agents. The specific compound mentioned is not directly referenced in the provided papers, but the papers do discuss related compounds with similar structural motifs and potential biological activities.

Synthesis Analysis

In the first paper, a series of cyclic analogues of a naphthyridine carboxamide derivative were synthesized, including compounds with different ring sizes. The synthesis involved cyclization of a chiral intermediate, which suggests that the synthesis of related compounds like (alphaR)-5,6-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine would also involve chiral intermediates and possibly cyclization steps to achieve the desired stereochemistry .

The second paper describes the synthesis of a range of naphthalenemethanamine derivatives with various substitutions. The synthesis included improvements to the alkylating method of heterocycles and modifications to the synthesis of alkenylamines, which could be relevant to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed through techniques such as X-ray crystallography, as mentioned in the first paper. The stereochemistry around the naphthyridine moiety was found to be crucial for biological activity, indicating that the stereochemistry of the (alphaR)-5,6-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine would also be an important factor in its activity .

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of the specific compound , they do provide insight into the reactivity of similar compounds. The presence of a naphthalene ring and various substituents suggests that the compound could undergo typical aromatic substitution reactions, as well as reactions at any alkene or alkyne moieties present in the structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its stereochemistry and the presence of the trifluoromethyl group, which is known to impart unique properties to molecules due to its electronegativity and size. The papers suggest that related compounds exhibit significant biological activity, which could be a result of their physical and chemical properties enabling them to interact effectively with biological targets .

Wissenschaftliche Forschungsanwendungen

Medetomidine Analogs as Selective Agonists for Human Alpha2-Adrenoceptors

Research on medetomidine, an alpha2-adrenoceptor agonist, provides insights into the interaction of its analogs, including compounds structurally similar to "(alphaR)-5,6-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine," with human alpha2-adrenoceptors. Studies demonstrate the importance of the methyl group on the benzylic carbon atom for optimal receptor binding, emphasizing the role of size, electronegativity, lipophilicity, chirality, and conformational flexibility of substituents for ligand-receptor interactions (Lalchandani et al., 2004).

Vibrational Study of Polymorphism for Cardiovascular Disease Treatment

A study on racemic propanoic acid, 2-methyl-5,6,7,8-tetrahydro-6-(methylamino)-1,2-naphthalenediyl ester hydrochloride, which shares structural features with the compound , utilized vibrational spectroscopy coupled with thermogravimetry and differential scanning calorimetry to understand its polymorphism. This investigation highlights the potential for developing drugs targeting congestive heart failure, demonstrating the importance of understanding polymorphic forms for drug manufacturing (Taddei et al., 2002).

Synthesis and Biological Evaluation of Constrained Analogues

The synthesis of conformationally restrained analogues of sympathomimetic catecholamines, including 5,6- and 6,7-dihydroxy-3,4-dihydrospiro[naphthalen-1(2H)-2',5'-morpholines], provides a framework for understanding the adrenergic activity of these compounds. Despite their low ability to interact with alpha and beta-adrenoceptors, these studies shed light on the structural requirements for receptor binding and activity, informing the design of more effective compounds (Balsamo et al., 2002).

Efficient Synthesis of Cinacalcet Hydrochloride

A new synthesis route for cinacalcet hydrochloride, which shares a core structural motif with "(alphaR)-5,6-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine," has been described. This study highlights the importance of efficient synthesis methods for complex organic compounds, potentially improving the production process for pharmaceuticals (Bijukumar et al., 2008).

Eigenschaften

IUPAC Name |

N-[(1R)-1-(5,6-dihydronaphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24F3N/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25/h3-5,7,10-13,15-16,26H,2,6,8-9,14H2,1H3/t16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKVAPABQGMRCSS-MRXNPFEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=C1C=CCC2)NCCCC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=C1C=CCC2)NCCCC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(alphaR)-5,6-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

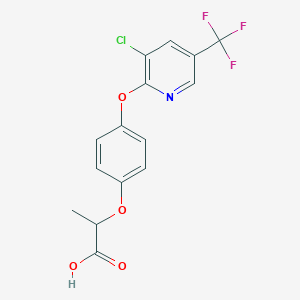

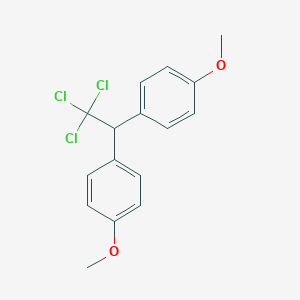

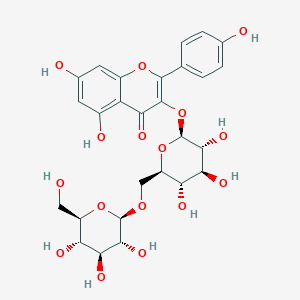

![4-Methyl-1-[[2-[(4-methylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dibromide](/img/structure/B150282.png)

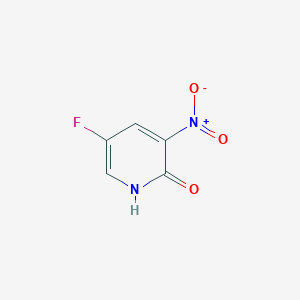

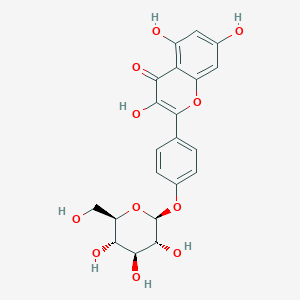

![2-[2,3,5,6-Tetradeuterio-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid](/img/structure/B150293.png)